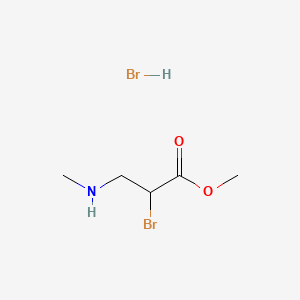![molecular formula C8H14N2S B13694362 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine is an organic compound that features a thienyl group, which is a sulfur-containing five-membered aromatic ring
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and N,N-dimethylamine.
Reaction Conditions: The key step involves the formation of the aminomethyl group on the thienyl ring. This can be achieved through a Mannich reaction, where 2-thiophenecarboxaldehyde reacts with formaldehyde and N,N-dimethylamine under acidic conditions.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the thienyl ring or the aminomethyl group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, substituted thienyl derivatives, and imines.
Scientific Research Applications
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but features a benzene ring instead of a thienyl ring.
N,N-Dimethyl-4-aminobenzaldehyde: This compound also contains an aminomethyl group and a dimethylamine moiety but has a different aromatic ring structure.
2-(Aminomethyl)thiophene: This compound is structurally similar but lacks the N,N-dimethyl substitution on the aminomethyl group.
The uniqueness of this compound lies in its combination of the thienyl ring and the N,N-dimethylaminomethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
[5-[(dimethylamino)methyl]thiophen-3-yl]methanamine |
InChI |
InChI=1S/C8H14N2S/c1-10(2)5-8-3-7(4-9)6-11-8/h3,6H,4-5,9H2,1-2H3 |
InChI Key |
JHNLOSVXEVTBBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CS1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


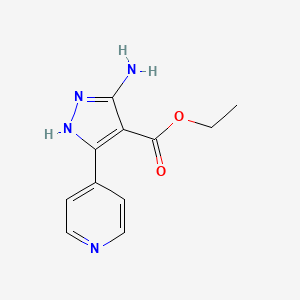
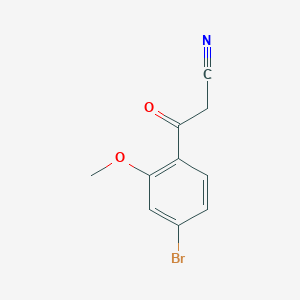


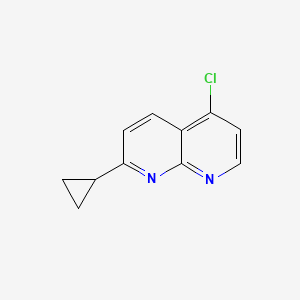

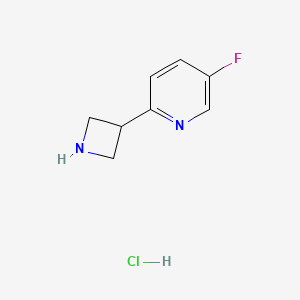

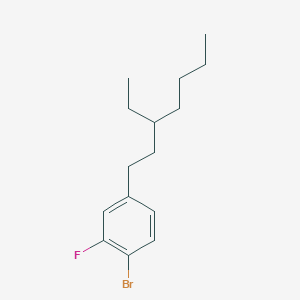

![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)


